1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific structure of this compound includes a butoxyphenoxy group attached to a butyl chain, which is further connected to an imidazole ring. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxyphenol with 1,4-dibromobutane to form 1-(4-bromobutyl)-2-butoxybenzene. This intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield 1-[4-(2-Butoxyphenoxy)butyl]imidazole. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an active pharmaceutical ingredient in drug development.
Industry: It is used in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the butoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1-[4-(2-Butoxyphenoxy)butyl]imidazole;hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Chlorophenoxy)butyl]imidazole: This compound has a chlorophenoxy group instead of a butoxyphenoxy group, which may result in different chemical and biological properties.
1-[4-(2-Methoxyphenoxy)butyl]imidazole: The presence of a methoxy group can influence the compound’s reactivity and biological activity.
1-[4-(2-Phenoxy)butyl]imidazole: The absence of additional substituents on the phenoxy group can affect the compound’s overall properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(2-butoxyphenoxy)butyl]imidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c1-2-3-13-20-16-8-4-5-9-17(16)21-14-7-6-11-19-12-10-18-15-19;/h4-5,8-10,12,15H,2-3,6-7,11,13-14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNFBYMAAMARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCCCN2C=CN=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052404-71-3 | |
Record name | 1H-Imidazole, 1-[4-(2-butoxyphenoxy)butyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052404-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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